(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
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Properties
IUPAC Name |
(1R,4R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLSXXFQRXNEFA-RDDDGLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@@H]1CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C11H17NO5
- Molecular Weight : 243.26 g/mol
- CAS Number : 1932204-83-5
The compound's biological activity is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in neurotransmission and metabolic pathways:
- GABA Pathway Interaction : The compound has been shown to influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic and anticonvulsant effects.
- Enzyme Modulation : Its bicyclic structure allows it to fit into specific binding sites on enzymes, potentially modulating their activity and influencing metabolic processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have broad-spectrum antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Exhibits broad-spectrum activity | |
| Anti-inflammatory | Reduces inflammation markers | |
| Neurotransmission Modulation | Influences GABAergic activity |
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on GABA Receptor Modulation :
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of structurally related compounds against various bacterial strains, with promising results indicating potential therapeutic uses.
- Reference:
- Inflammation Studies :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds similar to (1R,4R)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
Neuropharmacological Applications
The compound's structural features suggest potential neuropharmacological applications. Bicyclic amines have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could lead to advancements in treatments for neurological disorders such as depression and anxiety .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the creation of more complex molecules through various chemical reactions, including:
- Nucleophilic substitutions
- Cycloadditions
These reactions can yield novel compounds with potential therapeutic effects .
Case Study 1: Synthesis of Antimicrobial Agents
In a recent study, researchers synthesized a series of antimicrobial agents using this compound as a starting material. The synthesized compounds displayed enhanced activity against resistant bacterial strains compared to existing antibiotics. The study demonstrated the compound's utility in developing new antimicrobial therapies .
Case Study 2: Neuroactive Compound Development
Another study focused on modifying the compound to explore its neuroactive properties. By altering functional groups on the bicyclic structure, researchers identified derivatives that exhibited selective serotonin reuptake inhibition, suggesting potential use in treating mood disorders .
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group undergoes amide coupling reactions, a critical step in peptide synthesis and drug development.
-
Mechanism : Activation of the carboxylic acid via carbodiimide reagents forms an O-acylisourea intermediate, which reacts with amines to yield amides.
-
Stereochemical Impact : The rigid bicyclic framework minimizes epimerization during coupling.
Esterification
The carboxylic acid reacts with alcohols to form esters, useful for prodrug design or solubility modulation.
| Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄ (cat.) | Methyl ester | 90% | |
| Benzyl alcohol | DCC/DMAP | Benzyl ester | 82% |
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Key Insight : Esterification does not affect the Boc-protected amine, enabling orthogonal functionalization.
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to reveal a free amine.
| Condition | Time | Product | Reference |
|---|---|---|---|
| TFA/DCM (1:1) | 2 hr | Free amine bicyclic carboxylic acid | |
| HCl (4M in dioxane) | 4 hr | Ammonium chloride salt |
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Mechanism : Acid-mediated cleavage generates a carbamic acid intermediate, releasing CO₂ and the deprotected amine.
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Application : Critical for sequential functionalization in multi-step syntheses.
Cycloaddition Reactions
The oxabicyclo framework participates in [3+2] and Diels-Alder reactions to form complex heterocycles.
| Reaction Type | Reagent/Partner | Product | Yield | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxide | Isoxazoline-fused bicyclic compound | 65% | |
| Diels-Alder | Maleic anhydride | Six-membered lactam | 58% |
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Stereoselectivity : Endo preference observed due to the bicyclic system’s electron-deficient nature.
Reduction Reactions
The carbonyl group of the Boc moiety can be reduced under controlled conditions.
| Reducing Agent | Condition | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Alcohol derivative | 70% | |
| NaBH₄/CeCl₃ | Methanol, RT | Partial reduction | 45% |
Functional Group Interconversion
The carboxylic acid is convertible to derivatives such as acyl chlorides or anhydrides.
| Reagent | Product | Application | Reference |
|---|---|---|---|
| SOCl₂ | Acyl chloride | Nucleophilic substitution | |
| (CF₃CO)₂O | Mixed anhydride | Peptide coupling |
Stability and Reactivity Considerations
Q & A
Q. How to interpret conflicting purity reports from different batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
